molecular formula C11H19NO4 B2751565 trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate CAS No. 162129-60-4

trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate

Cat. No. B2751565
CAS RN: 162129-60-4
M. Wt: 229.276
InChI Key: WQCFOWMOJLYSPS-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate, also known as Boc-AA-CPC, is a novel, organocatalytic reagent that has been developed for use in organic synthesis. It has the potential to facilitate the formation of cyclopropanes and cyclopropenes, which are important building blocks for organic synthesis. In addition to its use in organic synthesis, Boc-AA-CPC has been studied for its potential applications in medicinal chemistry and drug discovery.

Scientific Research Applications

Understanding Plant Hormones and Growth Regulation
Ethylene, a critical plant hormone, is produced from 1-aminocyclopropane-1-carboxylic acid (ACC), with significant roles in plant growth, development, and stress response. Research has highlighted ACC's multifunctional nature beyond its role as an ethylene precursor, including its derivative formations, metabolic processes involving ACC-deaminase by bacteria enhancing plant growth and stress tolerance, and its sophisticated transport mechanisms for ethylene response modulation. Studies suggest ACC itself may function as a signaling molecule independent of ethylene, underscoring its potential in biotechnological applications to enhance plant resilience and productivity (Poel & Straeten, 2014; Van de Poel & Van Der Straeten, 2014).

Photocatalysis and Environmental Remediation
Research on (BiO)2CO3 (BOC)-based materials has shown their promise in photocatalysis due to their ability to degrade pollutants under light irradiation. Innovations in BOC modifications have enhanced its visible light absorption and catalytic efficiency, making it a suitable candidate for environmental remediation and energy applications. The development of BOC-based nanocomposites and doping strategies opens new avenues for the efficient removal of environmental contaminants and the conversion of solar energy (Ni et al., 2016).

Drug Delivery and Bioconjugation
Poly(ethylene glycol) (PEG) and its alternatives are crucial in enhancing the efficacy and delivery of drugs. PEGylation, the process of attaching PEG chains to drugs or biologics, improves solubility, stability, and bioavailability. However, the emergence of PEG immunogenicity has highlighted the need for developing alternative polymers. Research is focused on finding PEG alternatives that overcome immunogenicity while retaining the beneficial properties of PEG, indicating a significant area of development in drug delivery and bioconjugation technologies (Thai Thanh Hoang Thi et al., 2020).

properties

IUPAC Name

ethyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCFOWMOJLYSPS-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate

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